Morphinone
Overview
Description
Morphinone is an opioid compound that serves as an intermediate in the conversion of morphine to hydromorphone . It is chemically described as the ketone of morphine and has a chemical formula of C17H17NO3 . This compound itself is an active opioid, though its potency is closer to codeine than morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morphinone can be synthesized through the oxidation of morphine. One common method involves the use of morphine dehydrogenase, an enzyme that catalyzes the oxidation of morphine to this compound . This enzyme can be found in various organisms, including Pseudomonas putida .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotransformation processes. For example, genetically engineered strains of Escherichia coli expressing morphine dehydrogenase and this compound reductase can efficiently transform morphine into this compound .
Chemical Reactions Analysis
Types of Reactions: Morphinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various metabolites.
Reduction: this compound can be reduced to hydromorphone using this compound reductase.
Substitution: this compound can react with nucleophiles such as glutathione to form adducts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include enzymes like morphine dehydrogenase.
Reduction: Reduction is typically carried out using NADH-dependent this compound reductase.
Substitution: Reactions with nucleophiles like glutathione occur under physiological conditions.
Major Products:
Hydromorphone: Formed through the reduction of this compound.
Glutathione Adducts: Formed through substitution reactions with glutathione.
Scientific Research Applications
Morphinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various opioid derivatives.
Biology: Studied for its role in the metabolic pathways of morphine.
Medicine: Investigated for its potential therapeutic effects and as a precursor to hydromorphone.
Industry: Utilized in the production of semisynthetic opiates like hydromorphone and hydrocodone.
Mechanism of Action
Morphinone exerts its effects by binding to opioid receptors in the brain and nervous system . It primarily acts as an agonist at the mu-opioid receptor, which is integral to its analgesic effects . The binding of this compound to these receptors inhibits the release of neurotransmitters, thereby reducing pain perception .
Comparison with Similar Compounds
Morphine: The parent compound from which morphinone is derived.
Hydromorphone: A potent analgesic formed by the reduction of this compound.
Codeine: Another opioid with similar analgesic properties but lower potency.
Hydrocodone: A semisynthetic opiate derived from codeine and this compound.
Uniqueness: this compound is unique in its role as an intermediate in the biosynthesis of more potent opioids like hydromorphone . Its ability to form various adducts with nucleophiles also distinguishes it from other opioids .
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,16,19H,6-8H2,1H3/t10-,11+,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBSOANQDDTNGJ-YNHQPCIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196907 | |
Record name | Morphinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Morphinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
467-02-7 | |
Record name | Morphinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morphinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morphinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-methylmorphinan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORPHINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28MBK63MAW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Morphinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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